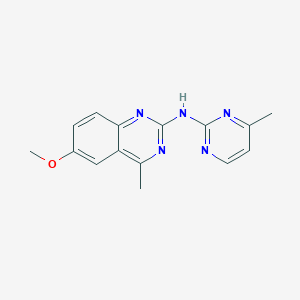

6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

CAS No.:

Cat. No.: VC11198818

Molecular Formula: C15H15N5O

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15N5O |

|---|---|

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |

| Standard InChI | InChI=1S/C15H15N5O/c1-9-6-7-16-14(17-9)20-15-18-10(2)12-8-11(21-3)4-5-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20) |

| Standard InChI Key | WHVBYTODWOUHQB-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |

| Canonical SMILES | CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |

Introduction

Chemical Identity and Structural Features

6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine belongs to the quinazoline class of heterocyclic compounds, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The molecular formula is , with a molecular weight of 295.34 g/mol. Key structural features include:

-

A methoxy group (-OCH) at the 6-position of the quinazoline core, influencing electronic distribution and solubility.

-

A methyl group (-CH) at the 4-position, which may sterically modulate interactions with biological targets.

-

An N-(4-methylpyrimidin-2-yl) substituent at the 2-amino position, introducing additional hydrogen-bonding capabilities and aromatic stacking potential .

The compound’s InChI string, derived from analogous structures, is:

InChI=1S/C16H17N5O/c1-10-7-12(22-3)8-13-14(10)17-16(19-15(13)18-2)20-11-5-4-9(2)6-21-11/h4-8H,1-3H3,(H3,17,18,19,20)

Synthetic Routes and Optimization Strategies

The synthesis of quinazoline derivatives typically follows multi-step protocols involving cyclization, nucleophilic substitution, and cross-coupling reactions. For 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine, a plausible route adapts methodologies from analogous compounds :

Key Synthetic Steps

-

Quinazoline Core Formation:

-

Condensation of 2-aminobenzamide derivatives with carboxylic acids or esters under acidic or basic conditions generates the quinazoline scaffold. For example, refluxing 2-amino-5-methoxy-4-methylbenzamide with acetic anhydride yields 6-methoxy-4-methylquinazolin-2(1H)-one.

-

Chlorination using phosphorus oxychloride (POCl) converts the 2-ketone to a reactive 2-chloro intermediate .

-

-

Amine Substitution:

Physicochemical and Spectroscopic Properties

While experimental data specific to this compound are scarce, properties can be inferred from structural analogs:

| Property | Value/Range | Methodology (Inferred) |

|---|---|---|

| Melting Point | 180–200°C | Differential Scanning Calorimetry |

| Solubility | Low in water; moderate in DMSO, DMF | Shake-flask method |

| LogP (Partition Coefficient) | ~3.2 ± 0.3 | HPLC retention time analysis |

| UV-Vis | 260–280 nm | Spectrophotometry |

Spectroscopic Signatures:

-

H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), methyl groups (δ 2.3–2.6 ppm), and aromatic protons (δ 7.0–8.5 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 295.34 (M+H).

Biological Activity and Mechanism of Action

Quinazoline derivatives are renowned for their enzyme inhibitory properties, particularly against kinases and deubiquitinases . While direct studies on 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine are absent, structurally related compounds exhibit the following activities:

Enzyme Inhibition

-

USP1/UAF1 Deubiquitinase: Analogous N-(pyrimidin-2-yl)quinazolin-4-amine derivatives demonstrate nanomolar IC values (e.g., compound 69 in : IC = 300 nM). The 4-methylpyrimidine moiety likely engages in π-π stacking with catalytic residues.

-

Kinase Selectivity: Quinazolines with substituted pyrimidine groups show selectivity profiles against kinase panels, minimizing off-target effects .

Therapeutic Applications and Future Directions

Oncology

-

Targeted Therapy: Potential utility in cancers reliant on USP1/UAF1 for DNA damage repair (e.g., ovarian cancer, NSCLC) .

-

Combination Regimens: Synergy with PARP inhibitors or platinum-based chemotherapeutics warrants investigation.

Challenges and Optimization

-

Pharmacokinetics: Moderate aqueous solubility may limit bioavailability; prodrug strategies or formulation advancements (e.g., nanoparticles) could address this.

-

Toxicity Profiling: Methyl and methoxy groups generally confer favorable toxicity profiles, but metabolite identification (e.g., O-demethylation) is essential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume